![molecular formula C9H19NO B1291150 (1-Tert-butylpyrrolidin-3-yl)methanol CAS No. 71548-34-0](/img/structure/B1291150.png)
(1-Tert-butylpyrrolidin-3-yl)methanol
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Overview
Description
Determination of Absolute Configuration
The study presented in paper focuses on the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol and the determination of the absolute configuration of its enantiomers. The researchers used vibrational circular dichroism to identify the configuration and confirmed it through a series of chemical synthesis steps. The synthesis involved the conversion of the CBZ protecting group to Boc, followed by oxidation and subsequent reactions to yield a product that was compared with known standards. This process established the (R)-configuration of the enantiomer.
Synthesis of Pyrrole Derivatives
In paper , an efficient one-pot synthesis method for pyrrole derivatives is described. The method utilizes acetophenone and trimethylacetaldehyde with TosMIC and a mild base to produce 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. This economical approach was successful in achieving good yields, indicating its potential for the synthesis of related compounds.
Novel Pyrazolyl Imine Synthesis
Paper reports the ambient-temperature synthesis of a novel pyrazolyl imine compound. The synthesis was achieved through a condensation reaction between two specific reactants in methanol, using magnesium sulfate as a drying agent. The resulting compound was characterized using various spectroscopic methods, mass spectrometry, and elemental analysis, yielding an 81% yield.
Pyrrole Photooxidation
The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate is discussed in paper . The process, which was dye-sensitized and occurred in methanol, led to the formation of bipyrrolic products. The paper presents a mechanism for the formation of these oxidative coupling products, contributing to the understanding of pyrrole photochemistry.
Technetium Complexes with Catechol Derivatives
Paper explores the direct synthesis of technetium complexes with 3,5-di-tert-butylcatechol. The reaction involved ammonium pertechnetate and resulted in the formation of two distinct complexes. The crystallographic characterization of one of the complexes provided insights into its molecular structure, which exhibits C3 symmetry and typical catecholate ligand bond lengths. Both complexes demonstrated reversible electron transfer processes, indicating their potential in redox chemistry.
Scientific Research Applications
Solvent Effects on Hydrogen Bonding
Research demonstrates the significant impact solvents have on hydrogen bonding and rotation barriers in α-alkyl-substituted alkoxybenzyl alcohols. For instance, studies on 2-anisyldi(tert-butyl)methanol reveal how the equilibrium and dynamics between rotamers (conformational isomers) are influenced by the solvent used. This understanding aids in the prediction and control of chemical reactions and properties in various solvent environments (Lomas & Adenier, 2001).
Molecular Synthesis and Stereochemistry
Advancements in determining the absolute configuration of chiral molecules, such as through the study of N-CBZ-3-fluoropyrrolidine-3-methanol, have been pivotal. This research not only elucidates methods for resolving racemic mixtures but also confirms stereochemistry through chemical synthesis, thereby facilitating the synthesis of enantiomerically pure compounds for further applications in chemistry and pharmacology (Procopiou et al., 2016).
Hydrogen Bonding in Binary Mixtures
Investigations into the enthalpies of solution of methanol and tert-butanol in various solvents like pyridine have shed light on the intricacies of hydrogen bonding. Such studies provide insights into the interactions at play in solutions, which are crucial for designing solvents and understanding solvation dynamics in chemical reactions (Marczak et al., 2004).
Catalysis and Reaction Mechanisms
The field of catalysis has also benefited from research into compounds like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. Such studies have revealed new classes of nitrone equivalents, expanding the toolbox for organic synthesis and offering new pathways for the development of catalysts and reaction mechanisms (Guinchard et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(1-tert-butylpyrrolidin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-5-4-8(6-10)7-11/h8,11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGPTFIQKDNBAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640640 |
Source
|
Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Tert-butylpyrrolidin-3-yl)methanol | |
CAS RN |
71548-34-0 |
Source
|
Record name | (1-tert-Butylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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